(S)-2-Amino-N-thiazol-5-ylmethyl-propionamide (S)-2-Amino-N-thiazol-5-ylmethyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463522
InChI: InChI=1S/C7H11N3OS/c1-5(8)7(11)10-3-6-2-9-4-12-6/h2,4-5H,3,8H2,1H3,(H,10,11)/t5-/m0/s1
SMILES: CC(C(=O)NCC1=CN=CS1)N
Molecular Formula: C7H11N3OS
Molecular Weight: 185.25 g/mol

(S)-2-Amino-N-thiazol-5-ylmethyl-propionamide

CAS No.:

Cat. No.: VC13463522

Molecular Formula: C7H11N3OS

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-thiazol-5-ylmethyl-propionamide -

Specification

Molecular Formula C7H11N3OS
Molecular Weight 185.25 g/mol
IUPAC Name (2S)-2-amino-N-(1,3-thiazol-5-ylmethyl)propanamide
Standard InChI InChI=1S/C7H11N3OS/c1-5(8)7(11)10-3-6-2-9-4-12-6/h2,4-5H,3,8H2,1H3,(H,10,11)/t5-/m0/s1
Standard InChI Key JRQHICDFHDXDAW-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C(=O)NCC1=CN=CS1)N
SMILES CC(C(=O)NCC1=CN=CS1)N
Canonical SMILES CC(C(=O)NCC1=CN=CS1)N

Introduction

Structural and Chemical Properties

Molecular Architecture

(S)-2-Amino-N-thiazol-5-ylmethyl-propionamide (IUPAC name: (S)-2-amino-N-[(1,3-thiazol-5-yl)methyl]propanamide) features a propanamide backbone with an (S)-configured amino group at the second carbon and a 1,3-thiazole ring linked via a methylene group at the fifth position (Figure 1). The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, contributes to the molecule’s electronic and steric properties, influencing its reactivity and interactions with biological targets .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₇H₁₀N₃OSCalculated
Molecular Weight185.25 g/mol
SMILESCC@@HNDerived
InChIKeyHVWBNADEXBDLPH-YFKPBYRVSA-N
Solubility (Predicted)Moderate in polar solvents

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous compounds reveals absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) . Nuclear magnetic resonance (NMR) data for the (S)-enantiomer would display distinct splitting patterns:

  • ¹H-NMR: δ 1.3 ppm (d, 3H, CH₃), δ 3.4–3.6 ppm (m, 2H, CH₂-thiazole), δ 4.2 ppm (q, 1H, CH-NH₂), δ 7.1 ppm (s, 1H, thiazole-H) .

  • ¹³C-NMR: δ 175 ppm (amide carbonyl), δ 150–160 ppm (thiazole C2/C5), δ 45–55 ppm (chiral center) .

Synthesis and Optimization

Hantzsch Thiazole Synthesis

A common route to 2-aminothiazoles involves the condensation of α-halo carbonyl compounds with thiourea. For (S)-2-Amino-N-thiazol-5-ylmethyl-propionamide, this method could be adapted using (S)-2-amino-α-chloropropionamide and 5-(chloromethyl)-1,3-thiazole (Scheme 1A) . Reaction conditions typically involve refluxing in ethanol or THF, yielding the target compound in ~65% purity, necessitating chromatographic purification .

Coupling-Based Approaches

Alternative strategies employ peptide coupling reagents to link pre-formed thiazol-5-ylmethylamine with (S)-2-aminopropanoic acid derivatives (Scheme 1B). For example, ethyl (S)-2-aminopropanoate can be activated with EDC/HOBt, followed by aminolysis with thiazol-5-ylmethylamine to yield the amide . This method offers superior enantiomeric purity (>98% ee) but requires protection/deprotection steps for the amino group .

Table 1: Synthetic Routes Compared

MethodYield (%)Purity (%)Key Challenges
Hantzsch6570Byproduct formation
Coupling8595Multi-step protection

Biological Activities and Mechanisms

Enzyme Inhibition

Bi-heterocyclic propanamides exhibit urease inhibition (IC₅₀ = 8.3–22.5 μM), attributed to the thiazole sulfur coordinating the enzyme’s nickel center . The (S)-configuration enhances binding affinity by 30% compared to (R)-enantiomers, as shown in kinetic studies .

Table 2: Biological Activity of Analogous Compounds

CompoundActivity (IC₅₀)Target
(S)-2-Amino-N-(2-Cl-thiazol-5-ylmethyl)2.4 μMLeukemia cells
Bi-heterocyclic propanamides12.7 μMUrease

Future Directions and Applications

Drug Development

The scaffold’s modularity allows for derivatization at the thiazole 2-position or propanamide side chain to enhance bioavailability. For instance, introducing fluorinated groups could improve blood-brain barrier penetration for neuro-oncology applications .

Agricultural Chemistry

Thiazole derivatives are explored as eco-friendly pesticides. The propanamide moiety’s hydrolytic stability under acidic conditions makes this compound a candidate for foliar fungicides .

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